molecular formula C8H7BrO B126571 4'-Bromoacetophenone CAS No. 99-90-1

4'-Bromoacetophenone

Cat. No. B126571
CAS RN: 99-90-1
M. Wt: 199.04 g/mol
InChI Key: WYECURVXVYPVAT-UHFFFAOYSA-N
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Description

4'-Bromoacetophenone is a chemical compound that has been the subject of various studies due to its utility in organic synthesis and potential biological activities. It is known for its ability to participate in a variety of chemical reactions, particularly as a precursor for the synthesis of other compounds.

Synthesis Analysis

The synthesis of 4'-bromoacetophenone derivatives has been explored in several studies. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates were synthesized to investigate their DNA cleaving activities . Similarly, α-bromo-4-hydroxyacetophenone was synthesized through α-bromination of 4-hydroxyacetophenone, with sulfuric acid as a catalyst, achieving a yield of 83.5% under optimal conditions10. Another study reported the synthesis of α-bromo-4-amino-3-nitroacetophenone, a reagent for protein modification . These studies demonstrate the versatility of 4'-bromoacetophenone in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 4'-bromoacetophenone analogs has been analyzed using various spectroscopic techniques. For example, the experimental and theoretical spectra of 4-chloro-2-bromoacetophenone were studied using FT-IR and FT-Raman spectroscopy, supported by Hartree-Fock and density functional method calculations . These analyses provide insights into the vibrational frequencies and geometric parameters of the molecule, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

4'-Bromoacetophenone is involved in a range of chemical reactions. It has been used to derivatize carboxylic acids for spectrophotometric detection in high-performance liquid chromatography . Additionally, it has been shown to participate in photoinduced cleavage of DNA , and in the modification of proteins, specifically targeting the methionine-290 residue of porcine pepsin . The compound has also been used in the synthesis of thiazole derivatives through a three-component reaction with carbon disulfide and primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-bromoacetophenone derivatives have been characterized in several studies. For instance, the physical constants such as relative density, refractive index, boiling point, and melting point of 2-bromo-2',4'-dichloroacetophenone were measured . These properties are essential for the practical application and handling of the compound in various chemical processes.

Scientific Research Applications

Physico-Chemical and Spectroscopic Properties

4'-Bromoacetophenone is known for its significance in organic coupling reactions and various biological applications. A study by Trivedi et al. (2015) investigated the impact of biofield energy treatment on 4'-bromoacetophenone, revealing significant effects on its physical, thermal, and spectral properties, including changes in crystallite size, melting point, and thermal degradation temperature (Trivedi et al., 2015).

DNA Cleavage

Wender and Jeon (1999) explored 4'-bromoacetophenone derivatives as photoinducible DNA cleaving agents. These derivatives, upon excitation, can generate monophenyl radicals capable of hydrogen atom abstraction, demonstrating their potential in DNA cleavage activities (Wender & Jeon, 1999). Similarly, Jeon and Wender (2000, 2001) synthesized pyrrolecarboxamide-conjugated 4'-bromoacetophenones, which showed photoinducible DNA cleaving activity and sequence selectivity (Jeon & Wender, 2000) (Jeon & Wender, 2001).

Bioreduction and Enantioselectivity

Lopes et al. (2011) utilized microorganisms to reduce 4-bromoacetophenone to its enantiomers, with Geotrichum candidum and Rhodotorula rubra achieving high conversion rates and enantiomeric excesses, highlighting its potential in chiral synthesis (Lopes et al., 2011).

Catalytic Oxidation and Chemical Synthesis

Galstyan et al. (2021) studied the oxidation of 4-bromoacetophenone by ozone in acetic acid, identifying key reaction products and proposing a mechanism for catalytic ozonation, indicating its use in chemical synthesis and modifications (Galstyan et al., 2021).

Enzyme Inhibition and Active Site Identification

Studies by Abriola et al. (1987, 1990) identified bromoacetophenone as an affinity reagent for human aldehyde dehydrogenase, revealing its interaction with specific amino acid residues and shedding light on the enzyme's active site (Abriola et al., 1987) (Abriola et al., 1990).

Multi-Component Reactions in Pharmaceutical Synthesis

Gu et al. (2017) developed a method using 4-bromoacetophenone in a multi-component one-pot reaction, demonstrating its utility in synthesizing potential analogs of prostate cancer inhibitors (Gu et al., 2017).

Safety And Hazards

4’-Bromoacetophenone is harmful if swallowed. It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

A recent paper discusses the photocatalytic activation of aryl halides using a chalcogen-bridged coordination polymer . The photocatalytic system gave nearly quantitative yields when 4’-bromoacetophenone was used . This approach has potential pharmaceutical applications .

properties

IUPAC Name

1-(4-bromophenyl)ethanone
Source PubChem
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InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
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InChI Key

WYECURVXVYPVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
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DSSTOX Substance ID

DTXSID4059203
Record name Ethanone, 1-(4-bromophenyl)-
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Molecular Weight

199.04 g/mol
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Product Name

4'-Bromoacetophenone

CAS RN

99-90-1, 1219805-88-5
Record name p-Bromoacetophenone
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Record name 4'-Bromoacetophenone
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Synthesis routes and methods I

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
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Synthesis routes and methods II

Procedure details

0.2 palladium acetate and 0.48 g triphenyl-phosphine were dissolved in 40 ml dimethylacetamide. Sodium bicarbonate (10 g), 4-bromoacetophenone (19.9g), methallyl alcohol (10.8 g), and diisopropylethylamine (1.0 g) were added and the mixture was heated to 130° C with stirring. After 2 hours, a 100% conversion of 4-bromoacetophenone to 3-Cp-acetylphenyl)-2-methylpropanal was obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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